NusB-NusE interaction inhibitor-1

描述

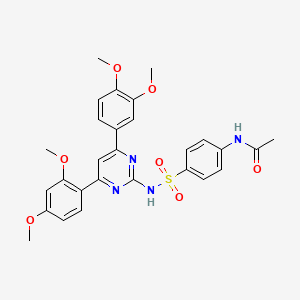

Structure

2D Structure

3D Structure

属性

CAS 编号 |

125966-81-6 |

|---|---|

分子式 |

C28H28N4O7S |

分子量 |

564.6 g/mol |

IUPAC 名称 |

N-[4-[[4-(2,4-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C28H28N4O7S/c1-17(33)29-19-7-10-21(11-8-19)40(34,35)32-28-30-23(18-6-13-25(37-3)27(14-18)39-5)16-24(31-28)22-12-9-20(36-2)15-26(22)38-4/h6-16H,1-5H3,(H,29,33)(H,30,31,32) |

InChI 键 |

XULLIJONGNHFIB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |

规范 SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

NusB-NusE interaction inhibitor-1 |

产品来源 |

United States |

Discovery and Design Methodologies for Nusb Nuse Interaction Inhibitor 1 and Analogues

Pharmacophore-Based Virtual Screening Strategies

A key approach in the identification of inhibitors for the NusB-NusE interaction has been the use of pharmacophore-based virtual screening. nih.govnih.gov This computational technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to interact with a biological target.

Development of the NusB-NusE Interaction Pharmacophore Model

The development of a pharmacophore model for the NusB-NusE interaction was a crucial first step. This model was created using a secondary structure epitope approach, which focuses on the specific structural elements of the proteins involved in the interaction. nih.gov The binding of NusB and NusE involves "hot spots," which are small, specific regions of polar and hydrophobic amino acid residues that contribute a significant portion of the binding energy. nih.gov The pharmacophore model encapsulates the key features of these hot spots, providing a virtual template for identifying potential small molecule inhibitors. This structure-based approach allows for the rational design of inhibitors that can effectively disrupt the PPI. nih.gov

In silico Screening against Commercial Compound Libraries (e.g., Mini-Maybridge Library)

With a validated pharmacophore model in hand, researchers performed in silico screening of large collections of chemical compounds. nih.gov One such library used was the Mini-Maybridge library, which contains approximately 56,000 diverse, hit-like, and lead-like small organic molecules. nih.govnih.gov This library is designed to cover a significant portion of theoretical drug pharmacophores and generally adheres to principles of good absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov The virtual screening process computationally "fits" each molecule from the library into the pharmacophore model, identifying those that have a high probability of binding to the target. nih.govnih.gov This method efficiently narrows down a vast chemical space to a manageable number of promising candidates for further experimental testing. nih.gov

Identification of Initial Lead Compounds

The in silico screening process successfully identified several potential inhibitors of the NusB-NusE interaction. These initial "hits" were then synthesized and subjected to biological evaluation to confirm their activity.

N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea (Compound 1) as a Foundational Lead

Among the initial hits identified from the Mini-Maybridge library, N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea, referred to as Compound 1, emerged as a significant lead compound. nih.govnih.gov Competitive enzyme-linked immunosorbent assay (ELISA) screening confirmed that Compound 1 is an inhibitor of the NusB-NusE PPI with a potency of 20 μM. nih.gov This compound served as a foundational scaffold for further chemical exploration and optimization. nih.gov

Identification of Diverse Scaffolds (e.g., Pyrimidine (B1678525) Derivatives, Nitrophenol Derivatives, Diarylamines/Diarylimines)

Beyond the initial urea-based lead, virtual screening and subsequent studies have identified other diverse chemical scaffolds with inhibitory activity against the NusB-NusE interaction. These include pyrimidine derivatives, nitrophenol derivatives, and diarylamines/diarylimines. nih.govresearchgate.net

For instance, a pyrimidine derivative, (4,6-bis(2',4',3,4-tetramethoxyphenyl))pyrimidine-2-sulfonamido-N-4-acetamide, was identified as a low micromolar inhibitor with an IC50 value of 6.1 μM. nih.gov Further research has also focused on diarylimine and diarylamine derivatives. nih.govresearchgate.net One such example is (E)-2-{[(3-ethynylphenyl)imino]methyl}-4-nitrophenol, an analog of a previously identified hit, which was shown to specifically inhibit the NusB-NusE interaction and exhibit antimicrobial activity. researchgate.net These findings highlight the potential of various chemical structures to effectively target this novel antibacterial PPI.

Computational Design and Optimization Approaches for Inhibitor Scaffolds

Following the identification of initial lead compounds, computational design and optimization strategies play a pivotal role in enhancing their potency and drug-like properties. Based on the foundational structure of Compound 1, four key regions were identified for modification to generate structure-activity relationship (SAR) libraries. nih.gov These regions included the bis-ether linker, the orientation of the head-group, the role of asymmetry, and the functionality of the head-group. nih.gov

This rational design approach, guided by computational modeling, has led to the synthesis and evaluation of focused compound libraries. nih.govnih.gov For example, a series of diaryl derivatives were rationally designed based on the established pharmacophore model, leading to compounds with improved antimicrobial activity. nih.govresearchgate.net These computational methods allow for a more targeted and efficient exploration of chemical space, accelerating the development of potent and specific inhibitors of the NusB-NusE interaction.

Molecular Modeling and Docking Studies for Lead Prioritization and Optimization

Computational techniques were fundamental in identifying and refining inhibitors of the NusB-NusE interaction. The process began with a previously developed pharmacophore model derived from the NMR and X-ray crystallography structures of the NusB-NusE complex from Aquifex aeolicus and E. coli. nih.gov This model encapsulates the key structural features required for a molecule to disrupt the interaction.

Initial docking of the lead compound, 1 , was performed using the A. aeolicus NusB protein structure (PDB: 3R2C). nih.gov To refine this initial placement, the docked system underwent a short molecular dynamics cascade. This simulation revealed a predicted "horseshoe-like" binding pose for compound 1 . This conformation was stabilized by key hydrogen bond interactions with amino acid residues Y16, R76, and E81 on the NusB surface, which was consistent with the predictions from the initial pharmacophore screening. nih.gov

Further molecular modeling was employed to guide the optimization of subsequent analogues. For instance, docking studies of analogue 10e at the same NusB-NusE interface highlighted interactions between the compound's hydrophobic linker and a hydrophobic cleft on the protein formed by residues L20, Y79, and V80. nih.gov The modeling also showed that one of the urea (B33335) moieties of the lead compound was oriented near the R76 residue, suggesting that modifications to this part of the molecule could significantly influence binding affinity. nih.gov These in silico analyses provided a structural basis for prioritizing and designing new compounds with potentially improved inhibitory activity.

Structure-Based Rational Design Principles

The rational design of these inhibitors is rooted in the structural biology of the NusB-NusE heterodimer. The interaction between the two proteins creates a substantial interface with a surface area of approximately 1600 Ų. nih.gov This interface is characterized by a mix of hydrophobic and hydrophilic interactions. The core of the interaction involves the α1-helix and strand β2 of the NusE protein binding into a groove created by the two helical bundles of NusB. nih.gov

The primary design strategy was to create small molecules that could mimic the key binding features of the NusE α1-helix, thereby competitively inhibiting its interaction with NusB. nih.gov The pharmacophore model served as the blueprint for this strategy, merging critical structural data from both NMR and crystal structures across different bacterial species. nih.gov This approach allows for the targeted design of molecules that fit within the binding groove and disrupt the specific contacts necessary for the formation of the stable NusB-NusE complex. This class of compounds, based on their target and biaryl structure, has been named "nusbiarylins". nih.gov

Rational Design and Chemical Synthesis of Focused Compound Libraries

Following the identification of a viable lead compound, a systematic approach involving the rational design and synthesis of focused compound libraries was undertaken to explore the structure-activity relationship (SAR) and enhance inhibitory potency. nih.govnih.gov This effort was guided by the molecular modeling insights and the structural understanding of the target interface.

Design of Libraries Based on Lead Compound 1

The starting point for the inhibitor development was Lead Compound 1 , identified through a pharmacophore-based virtual screening of the mini-Maybridge compound library, which contains 56,000 molecules. nih.govnih.gov A subsequent competitive enzyme-linked immunosorbent assay (ELISA) confirmed that Compound 1 was an inhibitor of the NusB-NusE PPI with a potency of 20 μM. nih.govnih.gov

Based on this lead scaffold, four focused libraries, comprising a total of 34 analogues, were designed and synthesized. nih.govnih.gov The design of these libraries was not random; it was a rational process aimed at systematically modifying different parts of the lead compound. nih.govnih.gov The goal was to improve binding affinity and antibacterial activity by optimizing interactions with the NusB protein, as suggested by the molecular docking studies. The libraries explored modifications to the central linker and the terminal functional groups of the parent molecule. nih.gov

Synthesis of NusB-NusE Interaction Inhibitor-1 Analogues (e.g., cis-butene aminoguanidine (B1677879) analogue 22/42)

The synthesis and evaluation of these focused libraries led to the discovery of analogues with significantly improved activity. nih.govnih.gov From the 34 synthesized compounds, ten demonstrated an ability to inhibit the NusB-NusE PPI by 50% or more at a concentration of 25 μM in vitro. nih.govnih.gov

A standout molecule emerging from this effort was the cis-butene aminoguanidine analogue 22 (also referred to as compound 42 ). nih.govnih.gov This compound, a product of the rational, structure-guided optimization process, showed potent activity against important bacterial pathogens. nih.gov The development from the initial urea-based lead to the more complex and potent aminoguanidine analogue demonstrates the success of the library-based approach in refining the inhibitor's chemical features for enhanced biological effect. nih.govnih.gov Some derivatives developed through this rational design process demonstrated minimum inhibitory concentrations (MIC) as low as 1-2 μg/mL against clinically relevant bacteria. nih.gov

Research Findings

The table below summarizes key compounds and their properties as identified through the discovery and design process.

| Compound ID | Chemical Name | Discovery Method | Key Findings |

| 1 | N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea | Pharmacophore-based screening | Lead compound; validated as a 20 μM inhibitor of NusB-NusE PPI. nih.govnih.gov |

| 10e | Not specified in source | Library Analogue | Used in docking studies to probe hydrophobic interactions. nih.gov |

| 22 / 42 | 2-((Z)-4-(((Z)-4-(4-((E)-(Carbamimidoylimino)methyl)phenoxy)but-2-en-1-yl)oxy)benzylidene)hydrazine-1-carboximidamide | Library Analogue | Potent inhibitor with MIC ≤3 μg/mL against S. aureus and S. pneumoniae. nih.govnih.gov |

Molecular Mechanisms of Nusb Nuse Interaction Inhibition by Nusb Nuse Interaction Inhibitor 1

Structural Characterization of the NusB-NusE Protein-Protein Interface

The interface between NusB and NusE is a well-defined surface, characterized by a combination of specific polar and nonpolar contacts that collectively contribute to the stability of the heterodimer. nih.govnih.gov This interaction buries a significant solvent-accessible surface area, creating a complex and druggable target. nih.govnih.gov

The three-dimensional architecture of the NusB-NusE complex has been elucidated through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for several bacterial species. nih.gov The crystal structures of the heterodimer from Aquifex aeolicus (PDB ID: 3R2C) and Escherichia coli (PDB ID: 3D3B) reveal a conserved mode of interaction. nih.gov In these structures, the NusB protein presents an all-helical fold, creating a distinct binding groove. nih.govnih.govresearchgate.net The NusE protein inserts its N-terminal region, comprising helix α1 and strand β2, into this groove, bridging the two helical bundles of NusB. nih.gov

The total buried surface area upon complex formation is approximately 1600 Ų in the A. aeolicus structure and 1700 Ų in the E. coli complex. nih.govnih.gov NMR studies on E. coli NusB have complemented these findings, defining its solution structure and highlighting the flexibility of certain regions that become ordered upon interaction with binding partners like NusE or RNA. nih.govembopress.org For instance, NMR studies of E. coli NusB revealed an N-terminal subdomain (helices α1–α3) and a C-terminal subdomain (helices α4–α7) that form the binding interface. researchgate.net

Interaction "hot spots" are small clusters of residues that contribute a significant portion of the binding energy in a protein-protein interface. nih.gov In the NusB-NusE complex, these hot spots are composed of key amino acid residues that form critical hydrogen bonds and salt bridges. nih.govnih.gov Mutational studies have confirmed the importance of these residues; for example, the nusB5 (Y18D) and nusE100 (R72G) mutations in E. coli reduce the binding affinity between the two proteins and impair the formation of the antitermination complex. nih.govnih.gov

Three particularly critical hydrogen bonding interactions have been identified between the α1-helix of NusE and the binding groove of NusB. nih.gov These interactions, conserved across species, form the basis for pharmacophore models used to identify inhibitors. nih.gov In E. coli, an induced-fit mechanism is observed where NusB-Glu75 adjusts its position upon binding to form a salt bridge with NusE-Arg16. nih.gov

Table 1: Key Interacting Residues at the NusB-NusE Interface

| Interacting Protein | Key Residue (A. aeolicus) | Key Residue (E. coli) | Interacting Partner Residue on NusE | Interaction Type | Reference |

| NusB | Y16 | Y18 | D19 | Hydrogen Bond | nih.gov |

| NusB | R76 | E75 | R16 | Hydrogen Bond / Salt Bridge | nih.govnih.gov |

| NusB | E81 | E81 | H15 | Hydrogen Bond | nih.gov |

| NusB | - | Y18 | R72 (part of Asp19-Arg72 ion pair) | Hydrogen Bond | nih.gov |

The stability of the NusB-NusE complex arises from a balanced network of both hydrophobic and hydrophilic interactions. nih.govnih.gov

Hydrophilic Interactions: These are dominated by the hydrogen bonds and salt bridges formed by the key polar residues identified as hot spots. nih.gov For instance, in the E. coli complex, a central, buried hydrophilic network involves a salt bridge between NusB-Glu75 and NusE-Arg16, and an intramolecular Asp19-Arg72 ion pair on NusE that forms hydrogen bonds with NusB-Tyr18. nih.gov These charged and polar interactions provide specificity and are crucial for the initial recognition and docking of the two proteins. nih.gov

Elucidation of Binding Modes for NusB-NusE Interaction Inhibitor-1 and its Analogues

Computational methods have been instrumental in proposing a binding mode for this compound, providing a molecular hypothesis for its inhibitory activity. nih.gov

Computational docking studies were performed to predict how this compound binds to its target. nih.gov Using the crystal structure of A. aeolicus NusB (from PDB: 3R2C) as the receptor, docking analyses predicted that the inhibitor settles into the binding groove normally occupied by the α1-helix of NusE. nih.gov The initial docked pose was further refined using a short molecular dynamics simulation, which allowed the system to relax and revealed a more stable, low-energy binding conformation for the inhibitor. nih.gov This computational approach is a standard method for predicting the binding modes of small molecule inhibitors to protein targets. nih.govnih.gov

The refined computational model proposes that this compound adopts a "horseshoe-like" conformation within the NusB binding groove. nih.gov This orientation allows the inhibitor to mimic the key interactions made by the NusE helix, effectively competing for the binding site. nih.gov The model predicts several specific molecular interactions between the inhibitor and key residues of NusB. nih.gov The linker region of the inhibitor is proposed to sit within a hydrophobic cleft on the NusB surface formed by residues Leu20, Tyr79, and Val80. nih.gov

Table 2: Predicted Molecular Interactions between this compound and NusB

| Part of Inhibitor | Interacting Residue on NusB (A. aeolicus) | Type of Predicted Interaction | Reference |

| Ether Oxygen | Y18 (Side Chain) | Hydrogen Bond | nih.gov |

| Urea (B33335) Moiety | R76 (Backbone) | Hydrogen Bond | nih.gov |

| Urea Moiety | E81 (Side Chain) | Hydrogen Bond | nih.gov |

| Hydrophobic Linker | L20, Y79, V80 | Hydrophobic Interaction | nih.gov |

This predicted binding mode, featuring specific hydrogen bonds and hydrophobic contacts, provides a strong rationale for the inhibitor's ability to disrupt the natural NusB-NusE protein-protein interaction. nih.gov

Consequences of Inhibition on NusB-NusE Heterodimer Formation

The formation of a stable heterodimer between NusB and NusE is the foundational step for their function in the antitermination complex. nih.gov this compound directly targets and disrupts this process. The inhibitor was identified through a pharmacophore-based in silico screening of a large compound library, which was designed based on the structural interface of the NusB-NusE complex. nih.govfigshare.com

Subsequent validation using a competitive enzyme-linked immunosorbent assay (ELISA) confirmed that this compound is a potent inhibitor of the NusB-NusE PPI. nih.govfigshare.com Research has shown that this inhibitor exhibits its effect in a concentration-dependent manner. While the lead compound, referred to as compound 1 in a key study, showed significant inhibition, further synthesized analogs demonstrated even greater potency. nih.govnewcastle.edu.au

The interaction interface between NusB and NusE is characterized by a combination of hydrophobic and hydrophilic interactions over a substantial surface area. nih.govacs.org Molecular docking studies predict that this compound binds to a key "hot spot" on the NusB protein. acs.org This binding site is a groove where the α1-helix of NusE would normally dock. acs.org By occupying this critical pocket, the inhibitor physically obstructs the binding of NusE, thereby preventing the formation of the NusB-NusE heterodimer. acs.org This mechanism is supported by the observation that mutations in the binding interface of either NusB or NusE can lead to a reduced affinity between the two proteins, mimicking the effect of the inhibitor. nih.govacs.org

The inhibition of the NusB-NusE protein-protein interaction by various compounds, including the lead compound 1 (this compound), has been quantified in research studies. The following table summarizes the inhibitory activity of selected compounds.

| Compound | Compound Type | Inhibition of NusB-NusE PPI at 25 µM (%) | IC50 (µM) |

|---|---|---|---|

| 1 | Lead Compound | 52-59 | 19.8 |

| 10a | Analog | 52-59 | N/A |

| 10b | Analog | 52-59 | N/A |

| 10e | Analog | 72 | N/A |

| 10g | Analog | 65 | N/A |

Impact on Bacterial Antitermination Complex Assembly

The assembly of the bacterial antitermination complex is a sequential process that is critically dependent on the initial formation of the NusB-NusE heterodimer. nih.govfigshare.com This heterodimer creates a binding surface for a specific RNA sequence known as boxA. nih.govnih.gov The binding of the NusB-NusE complex to boxA RNA is a pivotal event that nucleates the assembly of the larger antitermination complex, which includes other protein factors like NusA and NusG. nih.gov

By preventing the formation of the NusB-NusE heterodimer, this compound effectively halts the assembly of the antitermination complex at its earliest stage. nih.govfigshare.com Without the stable NusB-NusE platform, the affinity for boxA RNA is significantly reduced, and the subsequent recruitment of other Nus factors is impaired. uniprot.org This disruption of the antitermination complex leads to premature termination of transcription of ribosomal RNA (rRNA) operons. nih.govacs.org The inability to efficiently transcribe these essential genes results in reduced ribosome biogenesis and, consequently, inhibits bacterial growth. nih.govacs.org

The functional consequence of inhibiting the NusB-NusE interaction has been demonstrated in live bacteria. nih.gov Studies have shown that treatment with potent analogs of this compound leads to a significant reduction in rRNA synthesis, which is consistent with the proposed mechanism of action. nih.gov This ultimately translates to antibacterial activity against a range of pathogenic bacteria. nih.govfigshare.com The essential role of the NusB-NusE interaction in bacterial viability is underscored by genetic studies where mutations that weaken this interaction lead to growth defects. nih.govacs.org

The following table details the antibacterial activity of a potent analog of this compound, compound 22 , against several bacterial pathogens.

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Streptococcus pneumoniae | Gram-positive | ≤3 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | ≤3 |

| Pseudomonas aeruginosa | Gram-negative | ≤51 |

| Acinetobacter baumannii | Gram-negative | ≤51 |

In Vitro Biochemical and Biophysical Characterization of Nusb Nuse Interaction Inhibitor 1

Quantitative Assessment of NusB-NusE Protein-Protein Interaction Inhibition

The ability of NusB-NusE interaction inhibitor-1 and its analogues to disrupt the formation of the NusB-NusE complex has been quantitatively evaluated using various biochemical assays.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a primary method for quantifying the inhibition of the NusB-NusE PPI. This assay measures the ability of a test compound to compete with a labeled component for binding to a target protein. In the context of NusB-NusE inhibitors, the assay is designed to detect the disruption of the interaction between NusB and NusE.

Initial screening of a chemical library identified N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea (designated as compound 1 ) as a lead inhibitor of the NusB-NusE PPI. nih.gov A competitive ELISA validated compound 1 as a potent inhibitor with an IC₅₀ value of approximately 20 μM. nih.gov Further structure-activity relationship (SAR) studies led to the synthesis of several focused libraries of analogues based on the scaffold of compound 1 . nih.gov

Ten analogues from these libraries demonstrated significant inhibition of the NusB-NusE PPI, with ≥50% inhibition at a concentration of 25 μM in vitro. nih.gov The inhibitory activity of compound 1 and some of its analogues are detailed in the table below.

| Compound ID | Linker Modification | % Inhibition of NusB-NusE PPI at 25 µM |

| 1 | Butanediyl | 52-59% |

| 10a | Propanediyl | 52-59% |

| 10b | Pentanediyl | 52-59% |

| 10e | cis-But-2-en-1,4-diyl | 72% |

| 10g | meta-Xylyl | 65% |

| 10c | Heptanediyl | Inactive |

| 10d | Diethylene glycol | Inactive |

| 10h | 1,3-Disubstituted phenyl | Reduced activity |

| 10i | Furan (B31954) | Reduced activity |

This data indicates that minor adjustments to the linker length between the phenyl rings are tolerated, while longer linkers or the introduction of certain heteroatoms can abolish inhibitory activity. nih.gov The incorporation of a more rigid, turn-inducing linker, such as in compounds 10e and 10g , led to an increase in inhibitory activity, suggesting that a specific conformation is crucial for effective binding and disruption of the NusB-NusE interaction. nih.gov

Protein Complementation Assays (e.g., Split-Luciferase System)

While protein complementation assays, such as the split-luciferase system, are powerful tools for studying protein-protein interactions in real-time, specific data on the use of this assay to evaluate this compound or its analogues is not available in the reviewed scientific literature. This method relies on the principle that two non-functional fragments of a reporter protein (like luciferase) can reconstitute its activity when brought into proximity by the interaction of two proteins to which they are fused. An inhibitor of the protein interaction would prevent this reconstitution, leading to a measurable decrease in the reporter signal.

Fluorescence Anisotropy Studies of NusB-NusE-BoxA RNA Binding

Fluorescence anisotropy is a technique used to measure the binding of molecules by monitoring changes in the rotational motion of a fluorescently labeled molecule. In the context of the NusB-NusE system, this method could be employed to study the binding of the NusB-NusE heterodimer to its target BoxA RNA sequence and how this is affected by an inhibitor. However, there is no specific data available in the reviewed literature detailing the use of fluorescence anisotropy to directly measure the effect of this compound on the formation of the NusB-NusE-BoxA RNA ternary complex.

In Vitro Functional Studies on Ribosomal RNA Synthesis

The functional consequence of inhibiting the NusB-NusE interaction is the disruption of ribosomal RNA (rRNA) synthesis, a fundamental process for bacterial viability.

Inhibition of Bacterial rRNA Transcription in Cell-Free Systems

The NusB-NusE complex is essential for the formation of a stable antitermination complex that allows for the efficient transcription of rRNA operons. Therefore, a direct inhibitor of this interaction is expected to inhibit rRNA synthesis. While direct evidence from cell-free transcription systems for N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea is not explicitly detailed in the primary literature, the downstream effects observed in live bacteria strongly support this mechanism of action. nih.gov For instance, epifluorescence microscopy studies in live Bacillus subtilis have shown that treatment with a potent analogue of compound 1 , compound 22 , leads to the delocalization of a NusB-GFP fusion protein, which is consistent with a significant reduction in rRNA synthesis. nih.gov

Assessment of Inhibitor Specificity against Related Protein-Protein Interactions

An important aspect of drug development is to ensure that the inhibitor is selective for its intended target to minimize off-target effects. This involves testing the inhibitor against other, related protein-protein interactions. Currently, there is no specific data available in the reviewed scientific literature on the specificity profile of this compound or its analogues against a panel of other bacterial or host protein-protein interactions.

Cellular and Phenotypic Consequences of Nusb Nuse Interaction Inhibition in Bacterial Systems

Evaluation of Inhibitor Effects on Bacterial Growth and Viability

The disruption of the NusB-NusE protein-protein interaction (PPI) has been shown to inhibit bacterial proliferation. figshare.com A lead compound, identified through pharmacophore-based screening, and its subsequent analogues have demonstrated varying degrees of growth inhibition against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Studies in Gram-Positive Bacterial Species

Research has demonstrated the potent activity of NusB-NusE inhibitors against several clinically significant Gram-positive pathogens. One notable analogue, referred to as compound 22 , has shown excellent activity with Minimum Inhibitory Concentration (MIC) values of ≤3 μg/mL against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govnewcastle.edu.au Furthermore, the lead compound and its derivatives have exhibited antimicrobial activity against vancomycin-resistant Staphylococcus aureus (VRSA). medchemexpress.com Initial studies also indicated that some of the first-generation inhibitors elicited moderate activity against the representative Gram-positive bacterium Bacillus subtilis. figshare.com The class of compounds, named "nusbiarylins," which includes the lead compound MC4 and its derivatives, has shown moderate to good antimicrobial activity against various S. aureus strains, including hospital-acquired (HA-MRSA) and community-associated (CA-MRSA) strains. nih.gov

Table 1: In Vitro Activity of a Key NusB-NusE Inhibitor (Compound 22) Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (μg/mL) |

|---|---|---|

| Streptococcus pneumoniae | - | ≤3 |

Studies in Gram-Negative Bacterial Species

The efficacy of NusB-NusE inhibitors extends to Gram-negative bacteria, although generally requiring higher concentrations compared to Gram-positive species. Compound 22 has demonstrated promising activity against problematic Gram-negative isolates, with MIC values of ≤51 μg/mL for Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.govnewcastle.edu.au Early research with lead compounds also showed moderate growth inhibition of the representative Gram-negative species Escherichia coli. figshare.com Some analogues exhibited selective inhibition, with one compound showing 17% inhibition of E. coli growth at a concentration of 200 μM. nih.gov

Table 2: In Vitro Activity of a Key NusB-NusE Inhibitor (Compound 22) Against Gram-Negative Bacteria

| Bacterial Species | MIC (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | ≤51 |

Mechanistic Studies on Bacterial RNA Metabolism in Live Cells

The NusB-NusE heterodimer is essential for the formation of the antitermination complex that regulates the transcription of stable RNA, such as ribosomal and transfer RNA. nih.govnewcastle.edu.au Inhibiting this interaction directly impacts the fundamental process of RNA synthesis in bacteria.

Impact on Ribosomal RNA Transcription Efficiency

The NusB-NusE protein-protein interaction is a critical nucleation point for the formation of the antitermination complex, which is necessary for the regulation of bacterial stable RNA transcription. nih.gov The inhibition of this interaction is proposed to lead to a significant reduction in rRNA synthesis. figshare.com The lead compounds, nusbiarylins, are considered first-in-class inhibitors of bacterial rRNA transcription. nih.gov A defining mechanism of action for these compounds is the inhibition of nascent Nus-regulated essential protein-protein interactions within the transcription machinery, which may extend beyond just rRNA. nih.gov The absolute requirement of NusB for ribosomal RNA antitermination has been confirmed in vitro, where a NusB-depleted cellular extract showed no activity without the addition of NusB. nih.gov

Alterations in Bacterial Gene Expression and Regulatory Pathways

The inhibition of the NusB-NusE interaction by compounds like nusbiarylins can lead to broader changes in bacterial gene expression. In Staphylococcus aureus, some derivatives of the lead compound MC4 were found to attenuate the production of virulence factors, including the exoproteins α-toxin and Panton-Valentine Leukocidin (PVL). nih.gov Quantitative PCR assays suggest that these effects may be mediated, at least in part, through the modulation of global regulatory pathways, such as the agr regulon, which governs the expression of numerous virulence genes in S. aureus. nih.gov

Modulation of Virulence Factor Production (e.g., α-toxin, Panton-Valentine Leukocidin in S. aureus)

A key consequence of inhibiting the NusB-NusE interaction is the attenuation of virulence in pathogenic bacteria such as Staphylococcus aureus. This is achieved by downregulating the expression of critical virulence factors that are responsible for host tissue damage and immune evasion.

Research Findings:

Studies have focused on a class of NusB-NusE interaction inhibitors known as nusbiarylins, with the lead compound being MC4. nih.gov These compounds have demonstrated a significant ability to suppress the production and release of major staphylococcal exotoxins, including α-toxin (Hla) and Panton-Valentine Leukocidin (PVL). nih.gov

α-toxin (Hla): In S. aureus, α-toxin is a potent hemolysin that forms pores in host cell membranes, leading to cell lysis. Treatment of S. aureus cultures with nusbiarylins, such as MC4 and its derivatives (MC4-59, MC4-61, and MC4-72), resulted in a marked decrease in the amount of α-toxin secreted into the extracellular environment. nih.gov This reduction in α-toxin was confirmed through immunoblotting of culture supernatants and was shown to protect rabbit red blood cells from hemolysis. nih.govresearchgate.net For instance, in the S. aureus ATCC® 25923 strain, MC4 and its derivatives significantly suppressed the release of α-toxin. nih.gov

Panton-Valentine Leukocidin (PVL): PVL is a cytotoxin that targets and lyses host immune cells, particularly neutrophils, thereby impairing the host's ability to clear the infection. nih.gov Inhibition of the NusB-NusE interaction has also been shown to affect PVL production. nih.gov While the effect can be dose-dependent, with lower concentrations sometimes showing a more profound inhibitory effect, a general trend of attenuated PVL levels has been observed in the presence of NusB-NusE inhibitors. nih.gov For example, in the community-associated methicillin-resistant S. aureus (CA-MRSA) strain USA300, the derivative MC4-59 was observed to cause a significant decrease in the expression of both α-toxin and PVL. nih.gov

The following table summarizes the observed effects of a NusB-NusE interaction inhibitor on the production of these key virulence factors.

| Virulence Factor | Bacterial Strain | Observed Effect of NusB-NusE Inhibitor (MC4 and derivatives) | Reference |

| α-toxin (Hla) | S. aureus ATCC® 25923 | Significant suppression of release into the extracellular milieu. | nih.gov |

| α-toxin (Hla) | S. aureus USA300 | Significant decrease in expression. | nih.gov |

| Panton-Valentine Leukocidin (PVL) | S. aureus ATCC® 25923 | Downregulation of expression, particularly at lower inhibitor concentrations. | nih.gov |

| Panton-Valentine Leukocidin (PVL) | S. aureus USA300 | Significant decrease in expression. | nih.gov |

Influence on Global Regulatory Systems (e.g., agr regulon)

The widespread effects of NusB-NusE inhibition on virulence factor production are not due to individual targeting of each toxin's gene but rather stem from the inhibitor's influence on global regulatory systems within the bacterium. In S. aureus, the primary target of this modulation appears to be the accessory gene regulator (agr) quorum-sensing system. nih.gov

Research Findings:

The agr system is a cell-density-dependent regulatory network that controls the expression of a vast array of virulence factors in S. aureus. nih.gov It operates through two major transcripts, RNAII and RNAIII. The RNAIII transcript is the primary effector molecule of the agr system, acting as a regulatory RNA to control the expression of numerous downstream virulence genes, including those for α-toxin and PVL. nih.gov

Quantitative PCR (qPCR) assays have revealed that treatment with the NusB-NusE inhibitor MC4 leads to a downregulation of key genes within the agr regulon. nih.gov Specifically, the expression levels of the following genes were reduced:

agrA : Encodes the response regulator that, upon activation, drives the expression of the agr operon.

RNAII : The transcript that encodes the components of the agr signaling cascade (AgrB, AgrD, AgrC, and AgrA).

RNAIII : The effector molecule that directly and indirectly regulates the expression of virulence factors.

Characterization of Phenotypic Changes in Bacterial Mutants Affecting the NusB-NusE Pathway (e.g., nusE100, nusB5)

The phenotypic consequences of disrupting the NusB-NusE pathway can also be studied through the characterization of bacterial mutants with alterations in the nusB or nusE genes. While detailed phenotypic analyses of specific mutants like nusE100 and nusB5 are not extensively documented in readily available literature, the known function of these genes and the characteristics of similar "mutator" strains provide insight into the expected changes.

Expected Phenotypic Changes:

Mutations such as nusE100 and nusB5 in Escherichia coli are known to reduce the binding affinity between the NusB and NusE proteins. This impairment in the formation of the antitermination complex is expected to have several phenotypic consequences:

Growth Defects: Given the essential role of the NusB-NusE complex in the transcription of ribosomal RNA (rRNA), mutations that weaken this interaction are likely to lead to reduced rates of protein synthesis and, consequently, slower growth rates.

Increased Susceptibility to Stress: A compromised ability to efficiently regulate transcription may render the bacterial cells more susceptible to various environmental stresses.

Mutator Phenotype: Some mutations that affect fundamental processes like transcription and repair can lead to a "mutator" phenotype, where the rate of spontaneous mutation increases. nih.govnih.gov Natural E. coli isolates with a mutator phenotype have been observed to display an unusual virulence phenotype, often characterized by an intermediate level of virulence that does not directly correlate with the number of virulence determinants they possess. nih.gov This suggests that while the primary effect of a nusB or nusE mutation might be a reduction in virulence due to impaired transcription, there could be more complex, long-term evolutionary consequences.

The study of such mutants is crucial for validating the mechanism of action of NusB-NusE inhibitors and for understanding the fundamental role of this protein-protein interaction in bacterial physiology and pathogenesis.

Structure Activity Relationship Sar Studies and Lead Optimization of Nusb Nuse Interaction Inhibitor 1 Analogues

Analysis of Structural Modifications and their Impact on NusB-NusE PPI Inhibition

The SAR studies of NusB-NusE interaction inhibitor-1 analogues were centered on four key areas of modification: the bis-ether linker region, the orientation of the head-group, the role of asymmetry, and the functionality of the head-group. nih.govresearchgate.net

The nature and length of the linker region connecting the two aromatic head groups were found to be critical for inhibitory activity. nih.govacs.org Minor adjustments to the linker length were tolerated, with analogues having similar lengths to the original butanediyl linker showing comparable inhibition of the NusB-NusE PPI. nih.govacs.org However, elongating the linker to a heptyl chain resulted in a loss of activity. nih.govacs.org The introduction of an ether linker also proved detrimental to the inhibitory effect. nih.govacs.org

Interestingly, the incorporation of linkers that induce a turn in the molecule, such as a cis-butene linker, led to a significant increase in activity. nih.govacs.org This suggests that a specific spatial orientation of the head groups, facilitated by a turn in the linker, is crucial for effective binding to the target. nih.govacs.org Conversely, a 1,3-disubstituted phenyl derivative and a furan (B31954) derivative, which would also alter the geometry, displayed a marked reduction in activity, highlighting the precise conformational requirements for inhibition. nih.govacs.org

The orientation and chemical nature of the head-groups are pivotal for the inhibitory potential of these compounds. The initial lead compound features two urea-based head groups. The dual nitrogen atoms of the urea (B33335) moiety were found to be essential for activity. nih.gov Replacing one of the urea nitrogens resulted in a significant reduction in NusB-NusE PPI inhibition. nih.gov Furthermore, bioisosteric replacement of the urea oxygen with sulfur completely abolished the activity. nih.gov

However, the substitution of the urea with a mono-aminoguanidine or a carboxylic acid group resulted in compounds with binding inhibition similar to the lead compound. nih.gov This indicates that while the urea functionality is important, other groups capable of similar interactions can be accommodated.

To explore the necessity of a symmetrical structure, a series of asymmetric analogues were synthesized. nih.gov In these compounds, one of the urea moieties was retained while the other was replaced with a different functional group. nih.gov The synthesis of these asymmetric analogues allowed for a more detailed probing of the binding pocket. nih.gov The screening of these compounds revealed that asymmetry could be well-tolerated, with some asymmetric analogues showing significant inhibition of the NusB-NusE PPI. nih.gov This finding opens up possibilities for further optimization by introducing different functionalities on either side of the molecule to enhance interactions with the target protein.

Correlation between In Vitro PPI Inhibition and Bacterial Phenotypic Activity

A crucial aspect of developing effective antibiotics is understanding the relationship between the inhibition of the molecular target and the resulting effect on bacterial growth. nih.gov Analogues that demonstrated over 50% inhibition in the NusB-NusE binding ELISA were further evaluated for their ability to inhibit the growth of representative Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov

The results revealed a poor correlation between the in vitro inhibition of the NusB-NusE PPI and the phenotypic antibacterial activity. nih.govacs.org This discrepancy is likely due to factors such as poor uptake of the compounds by the bacteria or rapid efflux, where the compounds are actively pumped out of the bacterial cell. nih.govacs.org For instance, while some analogues showed promising levels of PPI inhibition in the ELISA, they exhibited only modest or selective antibacterial activity. nih.gov

| Compound | NusB-NusE PPI Inhibition (%) at 25 µM | B. subtilis Growth Inhibition (%) at 200 µM | E. coli Growth Inhibition (%) at 200 µM |

| 1 | 52-59 | - | 17 |

| 10a | 52-59 | 31 | - |

| 10b | 52-59 | - | - |

| 10e | 72 | 100 | 100 |

| 10g | 65 | - | 19 |

| 13i | >50 | 100 | 100 |

| 16 | >50 | 100 | 100 |

| 18 | ~52-59 | 100 | 100 |

| 22 | >50 | 100 | 100 |

This table presents a selection of data to illustrate the correlation between in vitro and phenotypic activity.

Identification of Key Pharmacophoric Features for Potency and Spectrum of Activity

The SAR studies, guided by a pharmacophore model, have helped to elucidate the key structural features necessary for potent inhibition of the NusB-NusE interaction and a broad spectrum of antibacterial activity. nih.govnih.gov The pharmacophore model was developed based on the secondary structure of the epitope. researchgate.net

The essential pharmacophoric features include:

Two aromatic head groups: These are crucial for establishing key interactions within the binding site on the NusB-NusE protein complex.

A flexible but conformationally constrained linker: The linker's length and rigidity are critical for positioning the head groups correctly. A turn-inducing linker, such as a cis-butene, appears to be optimal. nih.gov

Hydrogen bond donors and acceptors: The urea or bioisosteric replacements like aminoguanidine (B1677879) provide essential hydrogen bonding capabilities that contribute to binding affinity. nih.gov The dual nitrogen atoms in the urea moiety were highlighted as particularly important. nih.gov

The identification of these features provides a roadmap for the rational design of future generations of NusB-NusE inhibitors with improved potency and a wider spectrum of activity. nih.gov

Strategies for Optimizing Inhibitor Efficacy (e.g., Incorporation of cis-butene linker)

A key strategy for enhancing the efficacy of these inhibitors has been the optimization of the linker region. nih.gov The incorporation of a cis-butene linker was a particularly successful strategy. nih.govacs.org This modification not only increased the in vitro inhibition of the NusB-NusE PPI but also, notably, resulted in antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org This suggests that the conformational constraint imposed by the cis-butene linker leads to a more bioactive conformation that may also improve cell penetration or reduce susceptibility to efflux pumps.

One of the most potent compounds identified, analogue 22 , which incorporates a cis-butene linker and a modified head group, demonstrated excellent activity against clinically significant pathogens. nih.govnih.gov It exhibited minimum inhibitory concentration (MIC) values of ≤3 μg/mL against Gram-positive Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), and ≤51 μg/mL against Gram-negative Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov Epifluorescence studies in live bacteria confirmed that this compound disrupts the NusB-NusE PPI as intended. nih.govnih.gov

Development of the "Nusbiarylin" Class of Inhibitors

The quest for novel antimicrobial agents has led researchers to explore previously underutilized biological targets, including the protein-protein interaction (PPI) between the bacterial transcription factors NusB and NusE. polyu.edu.hk This interaction is crucial for the synthesis of ribosomal RNA (rRNA) in bacteria, making it an attractive target for the development of new antibiotics. polyu.edu.hknih.gov A significant breakthrough in this area was the identification of a series of diarylimine and -amine inhibitors, which have been collectively named "nusbiarylins." polyu.edu.hknih.gov This name is derived from their target protein, NusB, and their characteristic biaryl structure. polyu.edu.hknih.gov

The initial discovery stemmed from a pharmacophore-based virtual screening that identified the hit compound MC4-1. polyu.edu.hk Subsequent optimization of MC4-1 led to the development of a range of derivatives with significantly improved antimicrobial activity. researchgate.netmdpi.com These efforts have established the nusbiarylins as a promising new class of bacterial transcription inhibitors. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Following the identification of the initial hit compound, extensive structure-activity relationship (SAR) studies were conducted to explore the chemical space around the nusbiarylin scaffold and to optimize its antibacterial potency. These studies primarily focused on the modification of the biaryl structure, particularly the substituents on the benzene (B151609) rings.

The biological evaluation of these analogues against a panel of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), revealed significant improvements in potency. nih.govpolyu.edu.hk Several derivatives displayed good to excellent antibacterial activity. nih.gov

A particularly noteworthy finding from these SAR studies was the identification of compound 22r . This derivative exhibited the most potent antimicrobial activity, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL. nih.govpolyu.edu.hk Mechanistic studies confirmed that compound 22r effectively inhibits the function of the NusB protein and, consequently, bacterial rRNA synthesis. nih.govpolyu.edu.hk

The preliminary SAR data from the nusbiarylin series has shown that introducing substituents on the left benzene ring can enhance antibacterial activity. polyu.edu.hk The scaffold has demonstrated a remarkable tolerance for both hydrophobic and hydrophilic functional groups at this position, providing a strong foundation for further rational design and optimization of this novel class of inhibitors. polyu.edu.hk The development of these compounds signifies a promising advancement in the discovery of antimicrobial drugs that act via a novel mechanism. nih.gov

Below are interactive tables summarizing the key compounds and their activities as reported in the literature.

Table 1: Key Nusbiarylin Compounds and their Antimicrobial Activity

| Compound | Description | Minimum Inhibitory Concentration (MIC) | Reference |

| MC4-1 | Initial hit compound identified through virtual screening. | 8 µg/mL against S. aureus | polyu.edu.hkresearchgate.net |

| MC4 | A lead nusbiarylin compound. | Not specified in the provided text. | nih.govnih.gov |

| Compound 22r | A highly potent derivative from SAR studies. | 0.5 µg/mL | polyu.edu.hknih.govpolyu.edu.hk |

Table 2: Summary of SAR Findings for Nusbiarylin Analogues

| Structural Modification | Effect on Activity | Key Findings | Reference |

| Substitution on the left benzene ring | Improved antibacterial activity | Tolerant to both hydrophobic and hydrophilic groups. | polyu.edu.hknih.gov |

| Introduction of diverse substituents | Led to derivatives with good to excellent efficacy against MRSA and VRSA. | Identification of compound 22r as the most potent analogue. | nih.govpolyu.edu.hk |

Future Research Directions and Translational Perspectives for Nusb Nuse Interaction Inhibitors

Investigation of Resistance Mechanisms to NusB-NusE Interaction Inhibitor-1 and Analogues

A critical aspect of developing any new antimicrobial agent is to anticipate and understand potential resistance mechanisms. For inhibitors of the NusB-NusE interaction, resistance is likely to emerge through mutations in the genes encoding these proteins. In the model organism Escherichia coli, specific point mutations have already been identified that reduce the binding affinity between NusB and NusE. nih.gov For instance, the nusB5 mutation results in a Y18D amino acid substitution in NusB, while the nusE100 mutation leads to an R72G change in NusE. nih.gov Strains carrying these mutations exhibit reduced growth rates due to inefficient transcription of 16S and 23S rRNA, which is essential for ribosome formation. nih.gov

Future research should focus on a systematic investigation of resistance development against this compound and its analogues. This can be achieved through several approaches:

In vitro evolution studies: Exposing bacterial cultures to sub-lethal concentrations of the inhibitors over extended periods can select for resistant mutants. Whole-genome sequencing of these mutants would then identify the genetic basis of resistance.

Site-directed mutagenesis: Based on the crystal structures of the NusB-NusE heterodimer, targeted mutations can be introduced at the PPI interface to assess their impact on inhibitor binding and efficacy. nih.gov This would provide a more profound understanding of the "hot spots" critical for the interaction. nih.gov

Understanding these resistance mechanisms will be crucial for designing next-generation inhibitors that are less susceptible to resistance and for developing strategies to prolong the clinical lifespan of this new class of antibiotics.

Exploration of Combination Therapies with Existing Antimicrobials

Combination therapy, the use of two or more drugs with different mechanisms of action, is a well-established strategy to combat antibiotic resistance and enhance therapeutic efficacy. fraserlab.com The exploration of combination therapies involving NusB-NusE interaction inhibitors and existing antimicrobials is a promising avenue for future research. Since NusB-NusE inhibitors target a novel pathway—rRNA transcription regulation—they could act synergistically with antibiotics that disrupt other essential cellular processes. nih.gov

Potential combination partners could include:

Cell wall synthesis inhibitors (e.g., beta-lactams): By weakening the cell wall, these agents could enhance the penetration of NusB-NusE inhibitors, particularly in Gram-negative bacteria.

Protein synthesis inhibitors (e.g., aminoglycosides, macrolides): A dual assault on ribosome function—inhibiting both rRNA transcription and protein synthesis—could lead to potent bactericidal activity.

DNA replication inhibitors (e.g., fluoroquinolones): Simultaneously targeting transcription and DNA replication could overwhelm the bacterial cell's ability to respond to cellular stress.

Systematic screening of such combinations against a panel of clinically relevant pathogens would be the first step in identifying synergistic interactions. fraserlab.com Successful combinations could potentially lower the required doses of each drug, thereby reducing the risk of toxicity and slowing the emergence of resistance. fraserlab.com

Discovery of Novel Chemical Scaffolds Targeting the NusB-NusE PPI

The initial discovery of NusB-NusE interaction inhibitors was achieved through pharmacophore-based screening, which identified N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea 1 as a lead compound. nih.govnih.gov Subsequent research has led to the development of more potent analogues and novel chemical classes. nih.govnih.gov One such class is the nusbiarylins, which includes the hit compound MC4 and its derivatives. nih.gov These compounds have demonstrated good antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 1–2 μg/mL against clinically significant pathogens. nih.gov

Future efforts in this area should focus on diversifying the chemical scaffolds that can inhibit the NusB-NusE PPI. This can be achieved through:

High-throughput screening (HTS) of large and diverse compound libraries. nuvisan.com

Fragment-based screening to identify small molecular fragments that bind to pockets on the protein surfaces, which can then be grown or linked to create more potent inhibitors. nuvisan.com

Structure-based drug design utilizing the crystal structures of the NusB-NusE complex to rationally design novel inhibitors that fit precisely into the binding interface. nih.gov

The identification of multiple, structurally distinct chemical scaffolds will provide a broader foundation for medicinal chemistry optimization and increase the likelihood of developing drug candidates with favorable pharmacological properties.

Advanced Methodological Development for High-Throughput Screening and Lead Characterization

The discovery and optimization of NusB-NusE inhibitors heavily rely on robust and efficient screening and characterization methods. The initial lead compound was identified through a pharmacophore-based virtual screen of a large compound library, followed by validation using a competitive enzyme-linked immunosorbent assay (ELISA). nih.govnih.gov While effective, future progress can be accelerated by the development and implementation of more advanced methodologies.

High-Throughput Screening (HTS):

Fluorescence Resonance Energy Transfer (FRET)-based assays: These assays can be developed to monitor the NusB-NusE interaction in real-time and in a high-throughput format. researchgate.net By fluorescently labeling NusB and NusE, their interaction would produce a FRET signal that is disrupted by an effective inhibitor.

Automated microscopy and high-content screening: These platforms allow for the automated imaging and analysis of bacterial cells treated with compounds, providing data on cell morphology, viability, and specific cellular processes, such as rRNA synthesis, in a high-throughput manner. youtube.com

Lead Characterization:

Biophysical techniques: Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed quantitative data on the binding affinity, thermodynamics, and kinetics of inhibitor-protein interactions.

Mechanism of action studies: Epifluorescence microscopy has been used to demonstrate that a lead analogue, compound 22, acts consistently with the inhibition of the NusB-NusE interaction. nih.gov Further development of reporter gene assays and other cellular-based assays will be crucial for confirming the on-target activity of new inhibitors and identifying any off-target effects.

These advanced methods will enable the rapid and accurate screening of large compound libraries and the detailed characterization of promising lead compounds, ultimately accelerating the drug discovery pipeline. nuvisan.comnih.gov

Broadening the Spectrum of Activity against Clinically Relevant Pathogens

A key goal in the development of new antibiotics is to achieve a spectrum of activity that covers the most challenging clinical pathogens. numberanalytics.com The initial lead NusB-NusE inhibitor and its early analogues showed activity against representative Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) species. nih.gov A significant breakthrough was the development of analogue 22 , which exhibited excellent activity against important Gram-positive pathogens, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of ≤3 μg/mL. nih.govnewcastle.edu.au Furthermore, this compound showed promising activity against problematic Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii, with MICs of ≤51 μg/mL. nih.govnewcastle.edu.au

Future research should aim to build upon this success by:

Optimizing the existing chemical scaffolds: Medicinal chemistry efforts should focus on modifying the current lead compounds to improve their potency and penetration, particularly against Gram-negative bacteria, which possess a challenging outer membrane.

Screening against a broader panel of pathogens: New analogues should be tested against a wide range of clinically relevant bacteria, including strains with various resistance mechanisms (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Investigating activity against intracellular pathogens: Some bacteria can survive within host cells, making them difficult to treat. science.gov The ability of NusB-NusE inhibitors to penetrate eukaryotic cells and act on intracellular bacteria should be evaluated.

The ultimate goal is to develop a new class of broad-spectrum antibiotics that are effective against both Gram-positive and Gram-negative pathogens, including those resistant to current therapies. numberanalytics.com

Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Reference |

| N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea | 1 |

| 2-((Z)-4-(((Z)-4-(4-((E)-(Carbamimidoylimino)methyl)phenoxy)but-2-en-1-yl)oxy)benzylidene)hydrazine-1-carboximidamide | 22 |

| Nusbiarylin | MC4 |

| This compound | - |

Reported Minimum Inhibitory Concentrations (MICs) of Analogue 22

| Pathogen | Gram Stain | MIC (μg/mL) |

| Streptococcus pneumoniae | Gram-positive | ≤3 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | ≤3 |

| Pseudomonas aeruginosa | Gram-negative | ≤51 |

| Acinetobacter baumannii | Gram-negative | ≤51 |

常见问题

Q. What biochemical assays are commonly used to evaluate inhibitors of the NusB-NusE interaction, and how do they work methodologically?

A luciferase complementation assay is the primary method for screening inhibitors. NusB and NusE proteins are fused to split luciferase fragments; their interaction reconstitutes active luciferase, producing measurable luminescence. Inhibitors disrupt this interaction, reducing luminescence proportionally to their efficacy. This assay allows high-throughput screening at fixed compound concentrations (e.g., 100–125 µM), with inhibition percentages correlating strongly with IC50 values . Key steps include:

- Protein fusion design (NusB-NusE linked to luciferase fragments).

- Optimization of reaction conditions (e.g., buffer pH, incubation time).

- Quantification using dose-response curves to validate hits.

Q. What structural insights into the NusB-NusE complex inform inhibitor design?

The crystal structure of the NusB-NusE-BoxA RNA ternary complex (PDB: 3R2C) reveals that NusB binds BoxA RNA (8 nucleotides) via a heterodimeric interface with NusE. Critical residues (e.g., H15, R16, D19 in A. aeolicus NusB) form hydrogen bonds and electrostatic interactions with BoxA. This interface is targeted by pharmacophore models to design inhibitors mimicking RNA-protein interactions .

Q. How are initial hit compounds validated for specificity and mechanism of action?

- Counter-screening : Test compounds against unrelated protein-protein interactions (PPIs) to rule out nonspecific binding.

- Genetic validation : Use bacterial strains with NusB/NusE mutations to assess resistance phenotypes.

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Advanced Research Questions

Q. How can researchers resolve contradictions in inhibition data across different assay conditions (e.g., 100 µM vs. 125 µM compound concentrations)?

Discrepancies in inhibition percentages may arise from variations in protein stability, buffer components, or luciferase sensitivity. To address this:

- Normalize data using internal controls (e.g., a reference inhibitor).

- Perform full dose-response curves to calculate IC50 values, which are concentration-independent metrics .

- Validate hits with orthogonal assays (e.g., fluorescence polarization or AlphaScreen).

Q. What strategies are employed to optimize lead compounds with suboptimal pharmacokinetic properties?

- Scaffold hopping : Replace diarylimine cores with bioisosteres (e.g., pyrazole or triazine rings) to improve solubility and metabolic stability .

- Fragment-based design : Use the NusE α1-helix epitope (residues 15–19) to guide substitutions enhancing binding entropy .

- Pro-drug approaches : Modify polar groups (e.g., nitro substituents) to enhance bacterial membrane permeability .

Q. How can pharmacophore modeling address challenges in targeting the dynamic NusB-NusE interface?

Pharmacophores are derived from hotspot residues (e.g., H15, R16) and RNA-binding motifs. Steps include:

- Mapping electrostatic and hydrophobic features of the NusB-NusE-BoxA interface.

- Virtual screening of libraries for compounds matching the pharmacophore.

- Molecular dynamics (MD) simulations to assess binding stability under physiological conditions .

Q. What experimental evidence supports the hypothesis that inhibiting NusB-NusE disrupts transcription antitermination?

- In vitro transcription assays : Measure readthrough of terminator sequences in the presence of inhibitors.

- RNA-ChIP : Verify reduced recruitment of antitermination factors (e.g., NusG) to RNA polymerase.

- Microbial viability assays : Correlate inhibitor potency with bacteriostatic effects in E. coli and S. aureus .

Data Analysis & Interpretation

Q. How should researchers interpret partial inhibition (e.g., 30–50% at 125 µM) in primary screens?

Partial inhibition may indicate weak binding, compound aggregation, or off-target effects. Follow-up steps:

- Re-test compounds in dose-escalation experiments.

- Use dynamic light scattering (DLS) to detect aggregation.

- Employ CRISPR-interference to knock down NusB/NusE and confirm on-target activity .

Q. What metrics are critical for comparing inhibitor efficacy across studies?

- IC50 : Standardized using the same assay conditions (e.g., luciferase complementation).

- Selectivity index : Ratio of cytotoxicity (e.g., mammalian cell IC50) to antimicrobial activity.

- Resistance frequency : Measure spontaneous mutation rates in bacterial populations .

Methodological Challenges

Q. How can researchers overcome limitations in structural data for NusB-NusE homologs across bacterial species?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。